molecular formula C10H13NO4S B1458573 4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid CAS No. 1858250-01-7

4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B1458573
CAS No.: 1858250-01-7
M. Wt: 243.28 g/mol
InChI Key: ALNWGEXSRHSNJJ-UHFFFAOYSA-N
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Description

4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzoic acid, characterized by the presence of a methyl group and a methylsulfonylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbenzoic acid.

    Sulfonylation: The 4-methylbenzoic acid is reacted with sulfonyl chloride to introduce the sulfonyl group, forming 4-methyl-3-sulfonylbenzoic acid.

    Amination: The sulfonylated intermediate is then treated with methylamine to introduce the methylsulfonylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: Lacks the sulfonyl and amino groups, making it less reactive.

    3-Methylsulfonylbenzoic acid: Contains the sulfonyl group but lacks the methylamino group.

    4-Methyl-3-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of a methylsulfonylamino group.

Uniqueness

4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid is unique due to the presence of both the methyl and methylsulfonylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-3-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-4-5-8(10(12)13)6-9(7)11(2)16(3,14)15/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNWGEXSRHSNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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